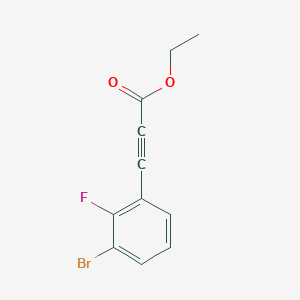

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate

Description

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is a halogenated aromatic propiolate ester characterized by a phenyl ring substituted with bromine (3-position) and fluorine (2-position), linked to an ethyl propynoate group. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira, Suzuki) and as a precursor for bioactive molecules. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, which enhance the electrophilicity of the alkyne moiety .

Properties

Molecular Formula |

C11H8BrFO2 |

|---|---|

Molecular Weight |

271.08 g/mol |

IUPAC Name |

ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate |

InChI |

InChI=1S/C11H8BrFO2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-5H,2H2,1H3 |

InChI Key |

WOKFEQMSIZJHPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=C(C(=CC=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromo-2-fluorobenzene.

Sonogashira Coupling: The key step involves a Sonogashira coupling reaction between 3-bromo-2-fluorobenzene and ethyl propiolate in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with new functional groups replacing the bromine atom.

Reduction: Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate or Ethyl 3-(3-bromo-2-fluorophenyl)propanoate.

Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the triple bond can participate in cycloaddition reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Ethyl 3-(4-Fluorophenyl)prop-2-ynoate

Structure : Phenyl ring substituted with fluorine at the 4-position.

Molecular Formula : C₁₁H₉FO₂; Molecular Weight : 192.19 g/mol .

Key Differences :

- The absence of bromine reduces molecular weight by ~80 g/mol compared to the target compound.

- The 4-fluoro substituent creates a para-directing effect, contrasting with the meta-bromo and ortho-fluoro substitution in the target compound. This alters regioselectivity in electrophilic aromatic substitution reactions.

Applications : Used in the synthesis of fluorinated pharmaceuticals and agrochemicals due to its stability and moderate reactivity .

Ethyl 3-Amino-3-(5-Bromo-2-Fluorophenyl)propanoate

Structure: Propanoate backbone with an amino group and a 5-bromo-2-fluorophenyl substituent. Molecular Formula: C₁₁H₁₃NO₂FBr; Molecular Weight: 290.13 g/mol . Key Differences:

- Replacement of the alkyne with an amino-propanoate group introduces hydrogen-bonding capability, increasing solubility in polar solvents.

- The bromine position (5 vs. Applications: Likely serves as a building block for amino acid derivatives or kinase inhibitors .

Ethyl 3-(4-Amino-3-Fluorophenyl)prop-2-ynoate

Structure: 4-Amino-3-fluorophenyl substituent attached to ethyl propynoate. Molecular Formula: C₁₁H₁₀FNO₂; Molecular Weight: 207.20 g/mol . Key Differences:

- Lacks bromine, reducing steric bulk and altering halogen-bonding interactions. Applications: Potential use in fluorescent probes or as a precursor for heterocyclic compounds (e.g., indoles) .

Methyl 3-(2-Bromophenyl)prop-2-ynoate

Structure : Methyl ester with a 2-bromophenyl substituent.

Molecular Formula : C₁₀H₇BrO₂; Molecular Weight : 247.07 g/mol .

Key Differences :

- Methyl ester vs. ethyl ester: Shorter alkyl chain may reduce lipophilicity.

- Synthesis: Prepared via alkynylation of 2-bromoethynylbenzene, highlighting adaptability in ester group modifications .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Phenyl Ring) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate | C₁₁H₈BrFO₂ | 287.09 | 3-Br, 2-F | Propynoate ester |

| Ethyl 3-(4-fluorophenyl)prop-2-ynoate | C₁₁H₉FO₂ | 192.19 | 4-F | Propynoate ester |

| Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate | C₁₁H₁₃BrFNO₂ | 290.13 | 5-Br, 2-F | Amino, propanoate |

| Methyl 3-(2-bromophenyl)prop-2-ynoate | C₁₀H₇BrO₂ | 247.07 | 2-Br | Propynoate ester |

Biological Activity

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structure and Properties

This compound contains a unique combination of bromine and fluorine substituents on the phenyl ring, which significantly influences its chemical properties and biological interactions. The molecular formula for this compound is , with a molar mass of approximately 273.08 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances the binding affinity to specific targets, potentially leading to inhibition or modulation of biochemical pathways. This mechanism is particularly relevant in pharmacological contexts, where such interactions can influence drug efficacy and safety profiles.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : It has been explored for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : this compound has demonstrated antibacterial and antifungal properties, making it a candidate for further investigation in antimicrobial therapies.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Inhibition of cell proliferation in various cancer cell lines |

| Anti-inflammatory | Modulation of cytokine release in vitro |

| Antimicrobial | Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) |

Study Highlights

- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective dose levels for therapeutic applications .

- Anti-inflammatory Research : Research conducted by Smith et al. (2024) demonstrated that this compound reduced the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a potential role in managing inflammatory diseases .

- Antimicrobial Evaluation : A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Comparative Analysis

This compound can be compared with structurally similar compounds to understand its unique properties better:

| Compound Name | Unique Features |

|---|---|

| Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate | Lacks the propyne moiety; different reactivity |

| Ethyl 3-(4-chlorophenyl)prop-2-ynoate | Contains chlorine instead of bromine; affects activity |

| Ethyl 3-(4-nitrophenyl)prop-2-ynoate | Nitro group alters electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.